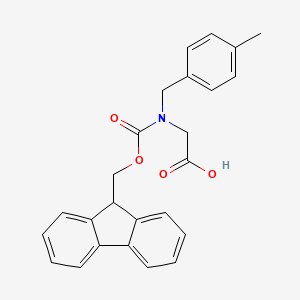

N-Fmoc-4-methylbenzyl-glycine

説明

N-Fmoc-4-methylbenzyl-glycine is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus and a 4-methylbenzyl side chain attached to the glycine backbone.

The Fmoc group provides base-labile protection during SPPS, while the 4-methylbenzyl substituent introduces steric bulk and lipophilicity, influencing peptide solubility and conformational stability. This compound is particularly valuable in designing peptides with enhanced metabolic stability or tailored interactions in drug discovery.

特性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-17-10-12-18(13-11-17)14-26(15-24(27)28)25(29)30-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCYNZUJQWSHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

N-Fmoc-4-methylbenzyl-glycine can be synthesized through several methods. One common approach involves the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the Fmoc source .

Industrial Production Methods

In industrial settings, the production of N-Fmoc-4-methylbenzyl-glycine typically involves large-scale reactions using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, ensuring high yields and purity of the final product .

化学反応の分析

Types of Reactions

N-Fmoc-4-methylbenzyl-glycine undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides with the desired sequence, where the Fmoc group has been removed to expose the free amino group for further reactions .

科学的研究の応用

Peptide Synthesis

N-Fmoc-4-methylbenzyl-glycine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, allowing for selective coupling reactions without interference from other functional groups. The mild conditions required for deprotection facilitate further reactions.

Anticancer Activity

Research has indicated potential anticancer properties of peptides synthesized using N-Fmoc-4-methylbenzyl-glycine. For instance, cyclic dipeptides incorporating this residue have demonstrated cytotoxic effects against various cancer cell lines:

| Peptide | Cell Line | IC50 (µM) |

|---|---|---|

| Cyclo(l-Phe-l-Hyp) | U87-MG | 14.5 |

| Cyclo(l-Leu-l-Pro) | HCT-116 | ≥50 |

These findings suggest that modifications using N-Fmoc-4-methylbenzyl-glycine can enhance the biological activity of peptides.

Modulation of Protein Function

Peptides containing N-Fmoc-4-methylbenzyl-glycine have been shown to improve interactions with target proteins. Studies indicate that such modifications can facilitate selective acylation of protein N-termini, which is crucial for developing biopharmaceuticals with enhanced efficacy.

Selective Acylation of Proteins

In one study, peptides modified with N-Fmoc-4-methylbenzyl-glycine were used to selectively acylate proteins, demonstrating the compound's utility in biochemical applications.

Antitumor Peptides

Another study highlighted the synthesis of antitumor peptides using this compound, revealing its potential in cancer therapy through targeted cytotoxicity.

作用機序

The primary mechanism of action for N-Fmoc-4-methylbenzyl-glycine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .

類似化合物との比較

Research Findings and Limitations

- Synthetic Challenges : Sterically hindered derivatives like 4-methylbenzyl-glycine may require optimized coupling reagents (e.g., HATU over HBTU) to achieve high yields.

- Biological Performance : Peptides incorporating 4-methylbenzyl-glycine show improved serum stability compared to unmodified glycine, as demonstrated in protease resistance assays.

- Knowledge Gaps: Limited data on the exact solubility or toxicity of N-Fmoc-4-methylbenzyl-glycine highlight the need for further empirical studies.

生物活性

N-Fmoc-4-methylbenzyl-glycine is a protected amino acid widely utilized in peptide synthesis and biological research. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

N-Fmoc-4-methylbenzyl-glycine features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the amino group of 4-methylbenzyl-glycine . This configuration allows for selective reactions during peptide synthesis, enhancing stability and reactivity.

The primary mechanism of action of N-Fmoc-4-methylbenzyl-glycine involves:

- Protection of the Amino Group: The Fmoc group shields the amino functionality from premature reactions, allowing for controlled peptide bond formation.

- Deprotection: The Fmoc group can be removed under basic conditions (typically using piperidine), exposing the free amino group for further coupling reactions with activated carboxylic acids or esters .

Peptide Synthesis

N-Fmoc-4-methylbenzyl-glycine is extensively used in solid-phase peptide synthesis (SPPS). Its role as a building block facilitates the construction of complex peptides, which are crucial for various biochemical and therapeutic applications. The ability to easily remove the Fmoc group enhances its utility in synthesizing diverse peptide sequences .

Case Studies

- Antimicrobial Activity: Research has indicated that peptides synthesized using N-Fmoc-4-methylbenzyl-glycine exhibit antimicrobial properties. For instance, a study on peptidomimetics demonstrated that modifications involving this compound led to significant antibacterial effects without hemolytic activity, suggesting potential for therapeutic applications .

- Protein-Protein Interactions: In a study investigating the effects of glycine substitutions in peptide motifs, it was found that incorporating N-Fmoc-4-methylbenzyl-glycine influenced structural stability and bioactivity of the resulting peptides. This highlights its importance in modulating protein interactions and functions .

Applications in Research and Industry

N-Fmoc-4-methylbenzyl-glycine is employed across various fields:

- Biochemistry: Used for studying enzyme mechanisms and protein interactions.

- Pharmaceutical Development: Essential in creating peptide-based drugs and diagnostic tools due to its stability and ease of use in synthesis.

- Material Science: Applied in functionalizing nanostructures for drug delivery systems, enhancing the bioavailability of therapeutic agents .

Comparison with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| N-Fmoc-Glycine | Basic amino acid | General peptide synthesis |

| N-Fmoc-Phenylalanine | Aromatic side chain | Enhances peptide hydrophobicity |

| N-Fmoc-Lysine | Basic side chain | Important for charge interactions |

| N-Fmoc-4-Methylbenzyl-Glycine | Unique 4-methylbenzyl group | Specific applications in antimicrobial peptides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。